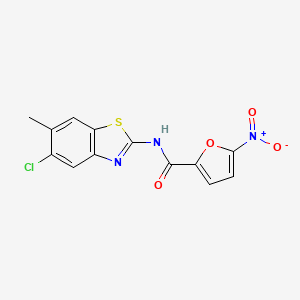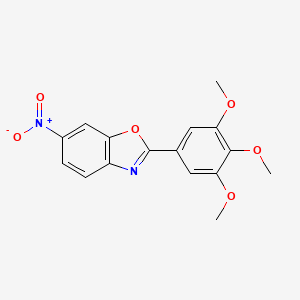![molecular formula C15H22ClNO3 B4410421 4-{2-[2-(allyloxy)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4410421.png)
4-{2-[2-(allyloxy)phenoxy]ethyl}morpholine hydrochloride
Übersicht
Beschreibung
4-{2-[2-(allyloxy)phenoxy]ethyl}morpholine hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as AEM, and it is a morpholine derivative that contains an allyloxyphenoxyethyl group.
Wirkmechanismus
The mechanism of action of 4-{2-[2-(allyloxy)phenoxy]ethyl}morpholine hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. It has also been shown to bind to certain receptors in the brain, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth and proliferation of cancer cells, fungi, and bacteria. It has also been shown to have anti-inflammatory and immunomodulatory effects. In vivo studies have demonstrated that it can reduce blood pressure, heart rate, and cardiac output. It has also been shown to have sedative and anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{2-[2-(allyloxy)phenoxy]ethyl}morpholine hydrochloride in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-{2-[2-(allyloxy)phenoxy]ethyl}morpholine hydrochloride. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Another area of interest is its potential use as a tool for studying the mechanisms of action of certain enzymes and receptors in the body. Additionally, further research is needed to determine the optimal dosing and administration of this compound for different experimental settings.
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(allyloxy)phenoxy]ethyl}morpholine hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated for its antitumor, antifungal, and antibacterial properties. In pharmacology, it has been studied for its effects on the cardiovascular system, immune system, and central nervous system. In material science, it has been explored for its potential use as a surfactant and emulsifier.
Eigenschaften
IUPAC Name |
4-[2-(2-prop-2-enoxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-2-10-18-14-5-3-4-6-15(14)19-13-9-16-7-11-17-12-8-16;/h2-6H,1,7-13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWNMVVNBAKFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4410342.png)

![3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410351.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4410355.png)
![[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]dimethylamine hydrochloride](/img/structure/B4410363.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4410372.png)
![4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4410380.png)
![1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4410393.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410409.png)
![methyl N-benzyl-N-[(3-chloro-4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B4410413.png)
![N-[2-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide](/img/structure/B4410430.png)
![1-[2-(3-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410434.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methyl-N-phenylacetamide](/img/structure/B4410445.png)